molecular formula C14H26N2O2S B11840395 Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11840395
M. Wt: 286.44 g/mol
InChI Key: VEQAXGUZXWDGEO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₃S
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1779413-16-9

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The spirocyclic structure may facilitate unique binding interactions, enhancing its pharmacological profile.

Pharmacological Effects

  • Neuropharmacology :
    • Preliminary studies suggest that compounds with similar structures exhibit activity at neuropeptide Y (NPY) receptors, which are implicated in various neurological disorders such as anxiety and depression .
    • The compound may act as an antagonist at these receptors, potentially offering therapeutic benefits for conditions related to dysregulation of NPY signaling.
  • Antioxidant Activity :
    • Compounds similar to this compound have shown promise in reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage induced by reactive oxygen species (ROS), which are often implicated in neurodegenerative diseases .
  • Cytotoxicity Studies :
    • In vitro studies using human cell lines have demonstrated that this compound can modulate cell viability under oxidative stress conditions, suggesting potential applications in cancer therapy .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with these compounds significantly reduced apoptosis markers and improved cell viability compared to untreated controls .

Study 2: Antioxidant Properties

Research investigating the antioxidant properties of related compounds found that they effectively scavenged free radicals and reduced lipid peroxidation in cultured cells. This suggests that this compound could play a role in mitigating oxidative damage in various disease models .

Data Table: Biological Activity Overview

Activity TypeEffect/OutcomeReference
NeuropharmacologyPotential NPY receptor antagonist
AntioxidantReduced oxidative stress markers
CytotoxicityModulated cell viability under stress

Properties

Molecular Formula

C14H26N2O2S

Molecular Weight

286.44 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2S/c1-13(2,3)18-12(17)16-7-5-14(6-8-16)11(10-15)4-9-19-14/h11H,4-10,15H2,1-3H3

InChI Key

VEQAXGUZXWDGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)CN

Origin of Product

United States

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